molecular formula C12H14N2O2 B3345385 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide CAS No. 104510-12-5

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide

Cat. No.: B3345385
CAS No.: 104510-12-5
M. Wt: 218.25 g/mol
InChI Key: BITNNVPWWORZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Indoleamine Biochemistry

Indoleamines are a class of neurotransmitters and hormones characterized by an indole (B1671886) ring structure. This family includes well-known biomolecules such as serotonin (B10506) and melatonin (B1676174), which play crucial roles in regulating mood, sleep-wake cycles, and various physiological processes. wikipedia.org N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide is situated within this biochemical landscape as a derivative of 5-methoxytryptamine (B125070), a compound that itself is biosynthetically related to serotonin and melatonin. wikipedia.org

The biosynthesis of these related compounds typically begins with the amino acid tryptophan. wikipedia.org Through a series of enzymatic reactions, tryptophan is converted to serotonin. Serotonin can then be O-methylated to form 5-methoxytryptamine. wikipedia.org The subsequent N-acetylation of 5-methoxytryptamine yields melatonin. wikipedia.org this compound represents a variation in this pathway, featuring a formyl group (-CHO) attached to the nitrogen of the ethylamine (B1201723) side chain, as opposed to the acetyl group (-COCH3) found in melatonin.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in contemporary research is primarily as a reference point in the synthesis and analysis of other indoleamine derivatives. Its parent compound, 5-methoxytryptamine, is a potent agonist for various serotonin receptors and has been a subject of interest in neuropharmacology. wikipedia.org The N-formylation of 5-methoxytryptamine to produce the title compound can be a step in synthetic pathways aimed at creating more complex molecules. ntnu.no

While specific and extensive research dedicated solely to the biological activities of this compound is not widely documented in publicly available scientific literature, its chemical structure suggests potential interactions with biological systems that recognize other indoleamines. However, without dedicated studies, its pharmacological profile remains largely uncharacterized. Its primary role in the scientific domain appears to be that of a chemical intermediate or a potential, yet underexplored, member of the vast indoleamine family.

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS Number 104510-12-5 lookchem.com
Parent Compound 5-Methoxytryptamine wikipedia.org

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-10-2-3-12-11(6-10)9(7-14-12)4-5-13-8-15/h2-3,6-8,14H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNNVPWWORZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344179
Record name Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104510-12-5
Record name Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for the Compound

The primary route to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide involves the direct N-formylation of its precursor, 5-methoxytryptamine (B125070). This transformation is a common and well-documented reaction in organic synthesis.

The formylation of amines can be achieved through various stoichiometric and catalytic methods. nih.gov One of the most direct approaches involves the reaction of the primary amine with formic acid. nih.gov This condensation reaction can be driven to completion by heating the reactants, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. nih.gov Solvent-free conditions, where the amine and formic acid are simply heated together, have also been reported as an effective method. nih.gov

Other conventional formylating agents include acetic formic anhydride (B1165640) and chloral (B1216628). nih.govrsc.org Acetic formic anhydride is a potent acylating agent, while the reaction with chloral offers good yields at low temperatures, producing chloroform (B151607) as a byproduct. nih.gov

Catalytic approaches have also been developed to improve efficiency and mildness of the reaction conditions. Metals such as indium have been used to catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov

The synthesis of the target compound fundamentally relies on the availability of its direct precursor and a suitable formylating agent.

Precursor Compound : The key starting material is 5-methoxytryptamine (also known as mexamine). wikipedia.org This compound is a tryptamine (B22526) derivative that occurs naturally and is biosynthetically related to serotonin (B10506) and melatonin (B1676174). wikipedia.org It can be formed in the body by the O-methylation of serotonin or the N-deacetylation of melatonin. wikipedia.orgnih.gov

Reagent Systems : A variety of reagents can be employed to introduce the formyl group onto the primary amine of 5-methoxytryptamine. The selection of the reagent system can influence reaction conditions, yield, and purity of the final product.

Reagent/Catalyst SystemDescription
Formic Acid The simplest formylating agent, used alone with heating or with a dehydrating agent. nih.gov
Formic Acid / Indium A catalytic system for solvent-free formylation at elevated temperatures (e.g., 70 °C). nih.gov
Acetic Formic Anhydride A mixed anhydride that serves as a strong formylating agent. nih.govrsc.org
Chloral Reacts with primary amines to yield formamides in a reaction that can be performed at low temperatures. nih.govrsc.org
Triethyl Orthoformate Can be used for formylation, sometimes in an aqueous medium. nih.gov

Synthesis of Analogues and Derivatives

The structural similarity of this compound to melatonin means that strategies for synthesizing its analogues are often guided by the extensive research on melatonin receptor ligands. nih.govresearchgate.net

The design of analogues is rooted in structure-activity relationship (SAR) studies of melatonin. The melatonin molecule is generally considered to have three key components for receptor interaction: the 5-methoxy group, the N-acyl side chain at the C3 position, and the indole (B1671886) core, which acts as a scaffold. nih.govresearchgate.net

Key design principles for modification include:

Alteration of the N-Acyl Group : Modifying the N-acyl group (e.g., formyl vs. acetyl in melatonin) can probe the specific steric and electronic requirements of the binding pocket for this part of the molecule. researchgate.net

Substitution on the Indole Ring : Introducing substituents at various positions of the indole nucleus can significantly impact binding affinity and metabolic stability. For example, substituents at the C2 position can increase receptor affinity, potentially by orienting the C3 side chain into an optimal conformation for receptor interaction. researchgate.net Halogen substitution at the C6 position has been explored to slow the primary metabolic pathway of melatonin, which involves 6-hydroxylation. researchgate.net

Conformational Restriction : The ethylamido side chain of melatonin is flexible. Synthesizing analogues where this chain is conformationally restricted, for instance by incorporating it into a ring system, has been a key strategy to map the bioactive conformation required for receptor binding. acs.org

To further understand the pharmacophore and develop novel ligands, researchers have replaced the indole nucleus with other aromatic scaffolds while retaining the essential side chains. researchgate.net This exploration helps to determine the structural requirements of the core for receptor recognition and activation.

Scaffold TypeExamplesPurpose of Modification
Alternative Aromatic Cores Naphthalene, Benzofuran, BenzothiopheneTo test if the indole nitrogen is essential for activity and to explore novel intellectual property space. researchgate.net
Indole Ring Substitutions C2-Methyl, C2-Halogen, C6-HalogenTo enhance binding affinity, improve metabolic stability, and refine the orientation of the side chain. researchgate.net
Conformationally Restricted Analogues Tricyclic or tetracyclic structures incorporating the indole and side chainTo reduce conformational flexibility and identify the optimal geometry for receptor interaction. acs.org

Green Chemistry Approaches and Sustainable Synthetic Routes

Recent advancements in chemical synthesis emphasize the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. These principles have been applied to the N-formylation of amines, the key reaction for producing this compound.

Sustainable approaches often focus on avoiding hazardous solvents, using catalytic instead of stoichiometric reagents, and employing mild reaction conditions. nih.govfigshare.com

Catalyst-Free N-Formylation : A highly sustainable method involves reacting amines with formic acid as both the reagent and a solvent under catalyst-free conditions, typically with heating. acs.org This approach minimizes waste as it avoids the need for catalysts and organic solvents.

Iodine-Catalyzed Synthesis : Molecular iodine has been demonstrated as a low-cost, non-toxic, and efficient catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org This method is applicable to a wide range of amines and proceeds with high selectivity. organic-chemistry.org

Reusable Catalysts : The development of heterogeneous catalysts, such as solid acid magnetic nanoparticles, offers significant green advantages. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing waste and cost. The reactions can often be performed under milder conditions, such as at room temperature in ethanol. rsc.org

Alternative Formyl Sources : Methanol (B129727) has been explored as a sustainable C1 source for N-formylation. mdpi.com Using a reusable bimetallic nanoparticle catalyst, methanol can be oxidized in situ to a formyl equivalent that then reacts with the amine, with oxygen from the air serving as the ultimate oxidant. mdpi.com

Green Synthesis MethodKey FeaturesAdvantages
Catalyst-Free Heating Amine + Formic Acid, heatedNo catalyst or solvent needed, simple procedure. acs.org
Iodine Catalysis Amine + Formic Acid, catalytic I₂, solvent-freeLow-cost, non-toxic catalyst, high efficiency and selectivity. organic-chemistry.org
Magnetic Nanocatalyst Amine + Formic Acid, NP@SO₃H catalyst, ethanolMild room temperature conditions, easily recyclable catalyst. rsc.org
Methanol as C1 Source Amine + Methanol, AuPd–Fe₃O₄ catalyst, O₂Uses a sustainable and inexpensive formyl source, reusable catalyst. mdpi.com

Biological Occurrence and Metabolic Pathways

Enzymatic Biotransformation and Metabolism

The biotransformation pathways for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide are not directly established. However, its structure suggests potential involvement in the broader metabolic networks of tryptophan and melatonin (B1676174).

The primary metabolic pathways of tryptophan lead to the synthesis of serotonin (B10506) and, subsequently, melatonin, or catabolism via the kynurenine (B1673888) pathway. frontiersin.orgnih.govcreative-proteomics.com The conventional synthesis of melatonin involves the N-acetylation of serotonin to N-acetylserotonin, followed by O-methylation. wikipedia.orgmdpi.com An alternative pathway exists where serotonin is first O-methylated to 5-methoxytryptamine (B125070) (5-MT), which is then N-acetylated to form melatonin. researchgate.net

Theoretically, this compound could be formed through the N-formylation of 5-MT. If formed, it would represent a structural analog of melatonin where the acetyl group is replaced by a formyl group. This suggests it could be a minor, alternative product within the melatonin synthesis/metabolism network, though its physiological significance is unknown.

Direct evidence for enzymes that synthesize or metabolize this compound is lacking. However, the roles of enzymes involved in related indoleamine pathways provide context for its potential biotransformation.

Indoleamine 2,3-Dioxygenase (IDO): IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. wikipedia.org IDO exhibits broad substrate specificity for various indoleamines, including serotonin and melatonin. pnas.org Its primary action is on the pyrrole (B145914) ring of the indole structure. nih.gov While IDO generates a formylated product, its mechanism involves ring-opening and would not produce N-formyl-5-methoxytryptamine, which retains an intact indole ring.

Myeloperoxidase (MPO): MPO is a peroxidase enzyme found abundantly in neutrophils. mdpi.com During inflammation, it produces potent oxidizing agents, such as hypochlorous acid. mdpi.com While MPO can interact with and oxidize various molecules, and some indole metabolites have been shown to inhibit MPO activity, there is no specific evidence documenting its direct enzymatic action on this compound. nih.govnih.gov

Potential Formyltransferases: The formation of this compound would most plausibly involve a formyltransferase enzyme that utilizes 5-methoxytryptamine as a substrate. While N-acetyltransferases involved in melatonin synthesis are well-characterized, specific formyltransferases acting on tryptamines in vivo are not well-documented in the literature.

The downstream metabolites of this compound have not been characterized. Based on the metabolism of structurally similar compounds like 5-methoxytryptamine (5-MT) and melatonin, plausible metabolic pathways can be proposed.

Deamination: The precursor, 5-MT, is primarily metabolized via oxidative deamination by monoamine oxidase A (MAO-A). wikipedia.orgnih.gov This process yields metabolites such as 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol. wikipedia.org If the formyl group on this compound were removed by a deformylase, the resulting 5-MT would likely enter this deamination pathway.

Hydroxylation and Demethylation: Melatonin undergoes extensive metabolism by cytochrome P450 (CYP450) enzymes, primarily CYP1A2, leading to 6-hydroxymelatonin (B16111). wikipedia.orgnih.gov O-demethylation to N-acetylserotonin is a minor pathway. nih.gov Other tryptamine (B22526) derivatives also undergo O-demethylation and hydroxylation at various positions on the indole ring. nih.govnih.gov It is conceivable that this compound could be a substrate for similar CYP450-mediated reactions, resulting in hydroxylated and/or O-demethylated products.

The table below summarizes the key enzymes and metabolic pathways related to the potential formation and degradation of this compound, based on analogous compounds.

Table 1: Summary of Relevant Enzymes and Metabolic Pathways

Metabolic Process Key Enzymes/Pathways Substrate(s) Product(s) Relevance to this compound
Tryptophan Metabolism Tryptophan Hydroxylase, AADC L-Tryptophan Serotonin Precursor pathway for all serotonin-derived indoleamines.
Melatonin Synthesis (Classic) AANAT, ASMT/HIOMT Serotonin, N-Acetylserotonin N-Acetylserotonin, Melatonin The primary pathway for the N-acetylated analog.
Melatonin Synthesis (Alternative) ASMT/HIOMT, AANAT Serotonin, 5-Methoxytryptamine 5-Methoxytryptamine, Melatonin Generates the direct precursor for potential N-formylation. researchgate.net
Kynurenine Pathway Indoleamine 2,3-Dioxygenase (IDO) Tryptophan, Melatonin N-Formylkynurenine, AFMK Degrades indoleamines via indole ring cleavage; does not form the target compound. wikipedia.orgpnas.org
Tryptamine Deamination Monoamine Oxidase A (MAO-A) 5-Methoxytryptamine 5-MIAA, 5-Methoxytryptophol A likely degradation pathway if the N-formyl group is removed. wikipedia.orgnih.gov

| Oxidative Metabolism | Cytochrome P450 (e.g., CYP1A2) | Melatonin, other tryptamines | 6-Hydroxymelatonin, etc. | A potential degradation pathway for the intact N-formylated compound. wikipedia.orgnih.gov |

Table of Compound Names

Compound Name Abbreviation
This compound -
N-formyl-5-methoxytryptamine -
5-methoxytryptamine 5-MT
Melatonin (N-acetyl-5-methoxytryptamine) -
Serotonin (5-hydroxytryptamine) 5-HT
L-Tryptophan Trp
N-acetylserotonin NAS
Indoleamine 2,3-dioxygenase IDO
Myeloperoxidase MPO
N-formylkynurenine -
Monoamine oxidase A MAO-A
5-methoxyindole-3-acetic acid 5-MIAA
5-methoxytryptophol -
Cytochrome P450 CYP450
6-hydroxymelatonin -
N1-acetyl-N2-formyl-5-methoxykynuramine AFMK

Non-Enzymatic Conversion Pathways

Detailed research specifically investigating the non-enzymatic conversion pathways of this compound is limited. However, extensive studies on its close structural analog, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (melatonin), provide significant insights into the likely reactions involving the shared 5-methoxyindole (B15748) core structure when exposed to reactive oxygen species, reactive nitrogen species, and light. The pathways described for melatonin are considered relevant predictive models for the behavior of its N-formyl counterpart.

Oxidation by Reactive Oxygen and Nitrogen Species

The indoleamine structure is susceptible to oxidation by various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The hydroxyl radical (•OH) is a primary initiator of the oxidation process. aip.orgresearchgate.net The reaction of the indole moiety with ROS and RNS can lead to the cleavage of the pyrrole ring, resulting in kynuramine-type derivatives.

In studies involving the analogous compound, melatonin, its oxidation by activated leukocytes or other sources of ROS leads to the formation of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) as a major product. nih.govresearchgate.netnih.gov This transformation involves the oxidative cleavage of the C2-C3 double bond of the indole ring. nih.gov AFMK itself is recognized as a potent antioxidant. nih.gov Following this logic, the oxidation of this compound would be expected to yield a corresponding N-formylated kynuramine (B1673886).

The reaction with peroxynitrite (ONOO⁻), a potent RNS, also leads to the oxidation of the indole structure. While nitrated products are sometimes minor byproducts, the primary reaction pathway involves the formation of hydroxylated and pyrrolo[2,3-b]indole (B14758588) derivatives. acs.orgspringernature.com For melatonin, the reaction with peroxynitrite, especially in the absence of carbon dioxide, yields mainly 6-hydroxymelatonin and 1,2,3,3a,8,8a-hexahydro-1-acetyl-5-methoxy-8a-hydroxypyrrolo[2,3-b]indole. acs.orgspringernature.com

Table 1: Predicted Major Products of Oxidation by ROS/RNS (Based on pathways of the analogous compound, melatonin)

Oxidizing SpeciesPredicted Major Product(s)
Hydroxyl Radical (•OH) / Activated LeukocytesN¹-formyl-N²-formyl-5-methoxykynuramine
Peroxynitrite (ONOO⁻)6-hydroxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide, Hydroxypyrrolo[2,3-b]indole derivatives

Photochemical Degradation Pathways

The indole nucleus of this compound contains a chromophore that absorbs ultraviolet (UV) radiation, making the compound susceptible to photochemical degradation. Studies on simpler indoles and melatonin have elucidated the primary mechanisms of these light-induced transformations.

Upon UV irradiation, indole compounds can undergo photoinduced hydrogen-atom transfer. For instance, indole itself can convert from its stable 1H-form to a 3H-tautomer (indolenine). aip.org Another significant photochemical reaction is the photodetachment of the hydrogen atom from the N1–H bond, generating an indolyl radical. aip.org

For more complex indoles like melatonin, UV exposure is known to catalyze its oxidation, leading to the formation of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) as a major photoproduct. researchgate.net This process can occur through reactions with various reactive species generated during irradiation, such as singlet oxygen or hydroxyl radicals. The rate of photodegradation is influenced by factors such as pH and the presence of other photosensitizing or quenching molecules. The degradation of melatonin under UV light is well-documented, highlighting the photosensitive nature of the 5-methoxyindole moiety. nih.gov Therefore, it is highly probable that UV irradiation of this compound would similarly lead to the cleavage of the indole ring to form a kynuramine derivative.

Table 2: Predicted Products of Photochemical Degradation (Based on pathways of analogous indole compounds)

Degradation PathwayPredicted Product(s) / Intermediates
UV IrradiationN¹-formyl-N²-formyl-5-methoxykynuramine
UV IrradiationIndolyl Radical
UV Irradiation3H-tautomer

Molecular and Cellular Biological Activity Investigations

Mechanisms of Action at the Molecular Level

Direct receptor binding studies for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide are not extensively documented in publicly available research. However, the activity of its parent compound, melatonin (B1676174), is mediated through well-characterized interactions with specific G protein-coupled receptors, namely MT1 and MT2. Additionally, melatonin has been shown to bind to other sites, including the enzyme Quinone Reductase 2 (QR2), also referred to as MT3. bindingdb.org The binding affinity of various indole (B1671886) derivatives to these receptors can be influenced by the nature of the N-acyl group. For instance, modified indoleamines have been studied for their affinity to melatonin binding sites, demonstrating that substitutions on the indole ring and the side chain are critical for receptor interaction. bindingdb.org Without direct experimental data, it is not possible to confirm whether this compound interacts with these or other receptors.

There is a lack of specific data on the direct modulation of enzymatic activities by this compound. Research on its acetylated analog, melatonin, has shown inhibitory effects on enzymes such as Carboxylic ester hydrolase. bindingdb.org Furthermore, melatonin's metabolic pathway involves several enzymes, including cytochrome P450 enzymes (CYP1A, CYP2C) for hydroxylation and indolamine 2,3-dioxygenase, which initiates the cleavage of the indole ring to form kynuramine (B1673886) derivatives. nih.gov

A key metabolite in this pathway is N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), which is formed from melatonin. nih.govresearchgate.net Studies have shown that AFMK and its deformylated product, AMK, can selectively inhibit the gene expression of the proinflammatory enzyme cyclooxygenase 2 (COX-2), suggesting an indirect enzymatic modulation. researchgate.net This indicates that formylated derivatives within this metabolic cascade possess bioactivity, although this action is attributed to a kynuramine structure rather than the intact indole ring of this compound.

The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, partly due to its inherent antioxidant properties. unica.itnih.gov The indole ring's high resonance stability and the electron-donating capacity of the nitrogen heteroatom make it an effective free radical scavenger. unica.itnih.gov The antioxidant activity of indole derivatives is often dependent on the substituents on the indole ring. unica.itmdpi.com

While direct studies on this compound are scarce, extensive research has been conducted on the antioxidant properties of melatonin and its metabolites, which provides significant context. Melatonin is a potent free-radical scavenger that initiates an antioxidant cascade. nih.govwikipedia.org When melatonin neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), it is converted into metabolites that are themselves potent antioxidants, including N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and N¹-acetyl-5-methoxykynuramine (AMK). wikipedia.orgtandfonline.com

AFMK, a formylated metabolite, has been shown to be a potent antioxidant that can donate two electrons to neutralize free radicals. nih.gov It effectively prevents lipid peroxidation in liver homogenates and reduces oxidative damage to DNA. nih.gov Its deformylated metabolite, AMK, exhibits even stronger antioxidative effects in some assays. tandfonline.com This cascade demonstrates that the process of melatonin metabolism generates a series of compounds, including a formylated derivative, that contribute to cellular protection against oxidative stress.

Table 1: Antioxidant Properties of Melatonin and Related Metabolites

Compound Antioxidant Mechanism/Effect Reference
Melatonin Direct scavenger of ROS and RNS; initiates an antioxidant cascade. nih.govwikipedia.org
N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) Functions as a reductive force by donating two electrons; prevents lipid peroxidation and DNA damage. nih.gov

| N¹-acetyl-5-methoxykynuramine (AMK) | Potent scavenger of hydroxyl radicals; highly protective in oxidative protein destruction assays. | tandfonline.com |

Cellular Responses and Signaling Pathways

In vitro studies are crucial for understanding how a compound affects cellular health. For indole derivatives, research has demonstrated a range of effects on cellular homeostasis. For example, certain synthetic indole–phenolic compounds have shown cytoprotective effects in neuroblastoma cells by countering reactive oxygen species and preserving cell viability in the presence of oxidative stressors like hydrogen peroxide. nih.gov

The ability of a compound to modulate gene and protein expression is a key indicator of its biological activity. There is no direct evidence detailing the influence of this compound on these processes. However, as previously noted, the melatonin metabolite AFMK and its derivative AMK have been found to selectively inhibit the gene expression of cyclooxygenase 2 (COX-2), a key enzyme in inflammation. researchgate.net Melatonin itself is known to promote the gene expression of essential antioxidant enzymes, including superoxide (B77818) dismutase and glutathione (B108866) peroxidase, through receptor-mediated signal transduction pathways. wikipedia.org These findings underscore that compounds related to the 5-methoxytryptamine (B125070) backbone can exert significant influence at the genetic and protein levels. Further research is required to determine if this compound possesses similar activities.

Impact on Cellular Differentiation and Proliferation (in vitro human cell lines)

There is no available scientific literature detailing the effects of this compound on the differentiation or proliferation of in vitro human cell lines.

Investigations in Model Organisms (Non-Human)

Physiological and Biochemical Effects in Animal Models

No studies have been published that investigate the physiological or biochemical effects of this compound in any animal models.

Role in Plant Physiology and Environmental Adaptation

There is no research available on the role of this compound in plant physiology or its potential impact on environmental adaptation in plants.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide from complex matrices, enabling its accurate detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of this compound and related compounds. ekb.eg This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts in biological and other complex samples. uniovi.eslcms.cz The process involves the separation of the compound using liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. ekb.eg

In a typical LC-MS/MS workflow, the compound is first separated on a chromatographic column. The choice of column and mobile phase is critical for achieving good resolution from other components in the sample. nih.gov Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The resulting molecular ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. uab.eduuab.edu By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), analysts can achieve highly specific and quantitative measurements. nih.gov

For instance, in the analysis of related indole (B1671886) compounds like melatonin (B1676174), LC-MS/MS methods have been developed to quantify the parent drug and its metabolites in various biological matrices. nih.gov These methods often employ stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov The high throughput capabilities of modern LC-MS/MS systems also make this technique suitable for large-scale studies. nih.govnih.gov

Interactive Data Table: Typical LC-MS/MS Parameters for Related Indole Compounds

ParameterValue/ConditionPurpose
Chromatography
ColumnC18 reversed-phaseSeparation based on polarity
Mobile PhaseAcetonitrile/water gradient with formic acidElution of the analyte
Flow Rate0.2-0.5 mL/minOptimal separation and ionization
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions
Precursor Ion (m/z)[M+H]⁺ of the analyteSelection of the target molecule
Product Ion(s) (m/z)Specific fragments from CIDConfirmation and quantification
Collision EnergyOptimized for maximum fragment intensityEfficient fragmentation of the precursor ion

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after appropriate derivatization. nih.govgoogle.com Derivatization is often necessary to increase the volatility and thermal stability of the compound, making it suitable for GC analysis. nih.gov

Common derivatizing agents for indoleamines include pentafluoropropionic anhydride (B1165640) (PFPA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govresearchgate.net The resulting derivatives are then separated on a GC column and detected by a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, where only specific ions characteristic of the analyte are monitored, thereby increasing sensitivity and selectivity. google.comresearchgate.net

GC-MS methods have been successfully applied to the simultaneous analysis of melatonin and its precursors in biological samples, demonstrating good linearity, repeatability, and accuracy. researchgate.net The choice of characteristic ions for identification and quantification is crucial for the reliability of the method. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons on the indole ring, the methylene (B1212753) (-CH₂-) protons of the ethyl side chain, the methoxy (B1213986) (-OCH₃) protons, and the formyl (-CHO) proton. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the specific arrangement of atoms.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. This technique is particularly useful for identifying the carbon atoms of the indole ring, the ethyl side chain, the methoxy group, and the formyl carbonyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Ring Protons6.8 - 7.6100 - 136
Ethyl -CH₂-N~3.5~40
Ethyl -CH₂-Ar~2.9~25
Methoxy -OCH₃~3.8~55
Formyl -CHO~8.2~163
Indole NH~8.0-

Note: These are predicted values based on related structures and may vary.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. escholarship.org For this compound, MS can be used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. amazonaws.com

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the molecular ion. uab.eduuab.edu The fragmentation pattern is often unique to a specific compound and can be used for its identification. The fragmentation of the this compound ion would likely involve cleavage of the ethyl side chain and losses from the indole ring, providing valuable structural clues. miamioh.edunih.gov

Electrochemical and Other Advanced Analytical Techniques

While chromatographic and spectroscopic methods are the most common, other advanced analytical techniques may also be applicable for the analysis of this compound. Electrochemical methods, for instance, could potentially be developed for its detection based on the electrochemical activity of the indole ring. Advanced techniques in mass spectrometry, such as ambient ionization methods like Direct Analysis in Real Time (DART), could offer rapid screening with minimal sample preparation. nih.govlcms.cz These advanced methods are part of an expanding toolkit available to analytical scientists for the comprehensive characterization of chemical compounds. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Computational Analysis

Correlation of Structural Features with Biological Responses

The biological activity of indole (B1671886) derivatives is intricately linked to the nature and position of substituents on the indole ring and the side chain. For compounds analogous to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide, the following structural features are considered critical in determining their biological responses.

The 5-methoxy group on the indole ring is a key determinant of activity. Studies on various 5-methoxyindole (B15748) derivatives have shown that this group can influence the molecule's affinity for various receptors. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy (B1213986) substitution was found to be crucial for their anticancer activity. researchgate.net The position and number of methoxy groups can modulate interactions with biological targets and affect the physicochemical properties of the compounds. researchgate.net In some cases, the 5-methoxy group is considered an "allosteric determinant" necessary for selective inhibition of certain enzymes. mdpi.com

The indole core itself serves as a crucial scaffold for the development of novel therapeutic agents. nih.gov Its aromatic and heterocyclic nature allows for various types of interactions with biological macromolecules. The indole ring system is a common feature in many natural products and approved drugs, highlighting its importance in medicinal chemistry. nih.govbioengineer.org

The ethylamine (B1201723) side chain at the 3-position of the indole ring is another critical element. The length and composition of this side chain can significantly impact the compound's pharmacological profile. In a study of indole ethylamine derivatives as lipid metabolism regulators, modifications to the side chain were shown to enhance bioactivity. nih.gov

The N-formamide group is also expected to play a significant role. The presence of a carboxamide moiety at the 2 or 3-position of the indole ring can lead to hydrogen bonding interactions with a variety of enzymes and proteins, often resulting in inhibitory activity. nih.gov While specific data on the formamide (B127407) group in this context is limited, studies on related N-acyl derivatives can provide insights. For example, in a series of 4-(indol-3-yl)thiazole acylamines, different acyl groups were shown to modulate antimicrobial activity. mdpi.com

Table 1: Correlation of Structural Features with Biological Responses in Analogous 5-Methoxyindole Derivatives

Structural Feature Observed Influence on Biological Activity in Analogues
5-Methoxy Group Crucial for anticancer activity in some series; can act as an allosteric determinant for enzyme inhibition. researchgate.netmdpi.com
Indole Core Serves as a versatile scaffold for drug discovery, with its aromatic nature facilitating various biological interactions. nih.govnih.gov
Ethylamine Side Chain Modifications can enhance bioactivity and influence the pharmacological profile. nih.gov
N-Formamide Group The related carboxamide function can form hydrogen bonds with enzymes and proteins, leading to inhibitory effects. nih.gov

In Silico Modeling and Molecular Docking Studies

In the absence of direct computational studies on this compound, this subsection will discuss the application of in silico modeling and molecular docking to analogous indole derivatives. These computational techniques are instrumental in understanding the molecular basis of a compound's activity and in guiding the design of new, more potent analogues. mdpi.com

Molecular docking is a widely used computational method to predict the binding orientation of a small molecule to its macromolecular target. researchgate.net For indole derivatives, docking studies have been employed to elucidate their interactions with various biological targets, including enzymes and receptors. For instance, in a study of 4-(indol-3-yl)thiazole-2-amines as antimicrobial agents, molecular docking suggested that the inhibition of E. coli MurB and CYP51 was likely responsible for their antibacterial and antifungal activities, respectively. researchgate.netnih.gov

These studies typically involve the generation of a 3D model of the ligand, which is then placed into the binding site of the target protein. The binding affinity is then calculated based on the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For example, in the docking study of indole ethylamine derivatives with PPARα, the analysis revealed hydrogen bond interactions with specific residues in the drug-binding pocket. nih.gov

The results of these in silico studies can provide valuable insights into the SAR of a series of compounds. For example, they can help to explain why certain substituents enhance activity while others diminish it. This information can then be used to design new compounds with improved binding affinities and biological activities.

Table 2: Findings from In Silico and Molecular Docking Studies of Analogous Indole Derivatives

Compound Series Biological Target Key Findings from In Silico/Docking Studies
4-(Indol-3-yl)thiazole-2-amines E. coli MurB, CYP51 Docking studies implicated inhibition of these enzymes in the observed antimicrobial activity. researchgate.netnih.gov
Indole Ethylamine Derivatives PPARα Docking analysis revealed hydrogen bond interactions with Val332 and Thr279 in the binding pocket. nih.gov
N-Substituted Indole-3-carbaldehyde Oxime Derivatives Urease In silico studies showed the ability of the compounds to bind to the active site and inhibit the enzyme. mdpi.com

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound would be guided by the SAR and computational data from related compounds. The goal is to systematically modify the structure to enhance its biological activity, selectivity, and pharmacokinetic properties.

One approach would be to explore different substituents at the 5-position of the indole ring. While the methoxy group is often beneficial, other electron-donating or electron-withdrawing groups could be introduced to probe the electronic requirements for optimal activity.

Modifications to the ethylamine side chain could also be explored. This could involve altering the length of the chain, introducing conformational constraints, or incorporating different functional groups. Such changes could influence the compound's ability to adopt a favorable conformation for binding to its target.

The N-formamide group could be replaced with other acyl groups to investigate the impact on activity. For example, replacing the formyl group with larger or more lipophilic acyl groups could lead to enhanced interactions with the target protein. mdpi.com The synthesis of various indole-2 and 3-carboxamides has been a focus of research to explore their inhibitory properties. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would be invaluable in this process. These tools can help to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources. The design of new molecules with specific hydrogen bonding interactions at the carboxamide position has been guided by 3D-QSAR calculations. nih.gov

Future Research Trajectories and Broader Implications

Elucidation of Unexplored Metabolic Fates and Indoleamine Pathways

A primary avenue of future research lies in understanding the metabolic processing of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide. Its existence is hypothesized based on well-established biochemical pathways that involve N-formylated intermediates. The principal catabolic route for the essential amino acid tryptophan is the kynurenine (B1673888) pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO). nih.govnih.govmdpi.comtaylorandfrancis.com These enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. nih.govacs.org This N-formylated intermediate is then rapidly hydrolyzed by specific enzymes known as formamidases (or kynurenine formamidase) to yield kynurenine. nih.govresearchgate.netnih.gov

Given this precedent, a crucial research question is whether this compound can be similarly processed. It is plausible that this compound is a substrate for formamidases, which would hydrolyze the formyl group to release 5-methoxytryptamine (B125070) (5-MT). Identifying and characterizing the specific enzymes capable of this deformylation would be a significant step in mapping its metabolic fate.

Furthermore, the enzyme IDO1 is known to have broad substrate specificity, acting on various indoleamines including melatonin (B1676174) and serotonin (B10506). pnas.org Another area of investigation could be whether IDO1 or related enzymes can act on 5-MT to produce a ring-opened N-formylated product, analogous to the catabolism of melatonin into N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). researchgate.netwikipedia.org The study of this compound could thus illuminate novel branches of indoleamine catabolism.

EnzymeAbbreviationKnown SubstrateKnown ProductPotential Role for this compound
Indoleamine 2,3-dioxygenase 1IDO1L-TryptophanN-formylkynureninePotential formation via related pathways
Tryptophan 2,3-dioxygenaseTDOL-TryptophanN-formylkynureninePotential formation via related pathways
Kynurenine Formamidase-N-formylkynurenineKynurenineHypothesized to be a substrate, yielding 5-methoxytryptamine
Monoamine Oxidase AMAO-A5-Methoxytryptamine5-Methoxyindole-3-acetic acidMetabolism of its potential deformylated product

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of this compound is fundamentally an N-acylation reaction, starting from 5-methoxytryptamine. While traditional methods for amide bond formation are effective, future research will focus on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. As the target molecule is achiral, the focus is not on stereoselectivity but on sustainability.

A promising approach is the use of modern coupling reagents that minimize waste and operate under mild conditions. For instance, a recently developed sustainable protocol for the synthesis of various N-acyl tryptamines utilizes propylphosphonic anhydride (B1165640) (T3P). frontiersin.orgnih.gov This method is notable for its operational simplicity, proceeding at room temperature with limited amounts of non-halogenated solvents. frontiersin.org Furthermore, this chemistry has been explored under mechanochemical (solvent-free) conditions, representing a significant advancement in green synthesis. frontiersin.orgnih.gov

Looking further ahead, biocatalysis offers a powerful platform for sustainable chemical production. The microbial production of indoleamines like serotonin and melatonin is an active area of research, harnessing engineered microorganisms to convert simple precursors into valuable compounds. nih.gov Future work could involve the discovery or engineering of enzymes (e.g., N-formyltransferases) that can selectively formylate 5-methoxytryptamine. Developing a whole-cell biocatalyst for this conversion would represent a highly sustainable manufacturing process, avoiding harsh reagents and organic solvents.

ParameterTraditional Acylation MethodsSustainable T3P-Assisted MethodFuture Biocatalytic Method
SolventOften chlorinated (e.g., DCM)Minimal non-halogenated (EtOAc) or solvent-freeAqueous medium (water)
TemperatureVariable, often requires heating/coolingRoom temperatureAmbient/Physiological temperature
ReagentsCarbodiimides, acid chloridesPropylphosphonic anhydride (T3P)Enzymes (e.g., N-formyltransferase)
ByproductsStoichiometric waste (e.g., ureas)Phosphonic acids (recyclable)Minimal, biodegradable waste

Contribution to Fundamental Understanding of Indoleamine Biology

This compound serves as an ideal chemical tool for dissecting the structure-activity relationships of indoleamine signaling molecules. Its structure is positioned between the primary amine 5-methoxytryptamine, a potent serotonin receptor agonist, and the well-known hormone melatonin (N-acetyl-5-methoxytryptamine). wikipedia.orgwikipedia.org The key difference lies in the N-acyl group: a formyl group in the target compound versus an acetyl group in melatonin.

This subtle structural change—the replacement of a methyl group with a hydrogen atom—can profoundly impact pharmacological properties, including receptor binding affinity, efficacy, and metabolic stability. By systematically comparing the biological activities of these three compounds, researchers can probe the specific requirements of melatonin receptors (MT1 and MT2) and serotonin receptors. Such studies would clarify the role of the N-acyl group's size, electronics, and hydrogen-bonding capacity in mediating biological effects.

Furthermore, this compound can be used to investigate the substrate specificity of enzymes involved in indoleamine metabolism. For example, it could be used in comparative assays with melatonin to test the activity of aryl-acylamidases (deacetylases) or other hydrolases. Determining whether these enzymes can process both N-formyl and N-acetyl derivatives, and at what relative rates, would provide a deeper understanding of their catalytic mechanisms and biological functions.

CompoundN-SubstitutionKey Structural FeaturePrimary Biological Role
5-Methoxytryptamine (5-MT)-H (Primary Amine)Unsubstituted ethylamine (B1201723) side chainSerotonin receptor agonist
This compound-CHO (Formyl Group)Small, polar N-acyl groupLargely unexplored; potential modulator of indoleamine receptors/enzymes
Melatonin-COCH3 (Acetyl Group)Larger, less polar N-acyl groupMelatonin receptor agonist, antioxidant

Potential for Applications in Basic Biological Research and Environmental Biotechnology (non-clinical)

Beyond its role in fundamental biology, this compound has potential applications in various non-clinical research settings. In basic research, its well-defined structure and synthetic accessibility make it an excellent candidate for use as an analytical standard. It can be used to develop and validate methods for detecting and quantifying N-formylated indoleamines in complex biological or environmental matrices. The synthesis of isotopically labeled versions, similar to melatonin-d4, would enable its use as a tracer in sophisticated metabolic flux analyses. nih.gov Additionally, it could be employed as a chemical probe in high-throughput screening assays to discover and characterize novel formamidase enzymes from diverse biological sources.

In the field of environmental biotechnology, the focus on microbial biosynthesis of valuable chemicals is rapidly expanding. nih.gov Engineered microorganisms could be developed to produce this compound as a bio-based platform chemical, which could then be used as a precursor for other tryptamine (B22526) derivatives. Conversely, studying the degradation of this compound by environmental microbes could reveal novel catabolic pathways relevant to bioremediation. Given the known roles of other indoleamines in modulating plant growth and stress tolerance, future agricultural research could explore the effects of this compound on plant-microbe interactions and crop resilience. mdpi.com

FieldSpecific ApplicationResearch Goal
Basic Biological ResearchAnalytical StandardAccurate detection and quantification of N-formylated tryptamines.
Enzyme SubstrateDiscovery and characterization of novel formamidase enzymes.
Metabolic Tracer (Isotopically Labeled)Tracing the metabolic pathways of N-formylated compounds in vitro and in vivo.
Environmental BiotechnologyMicrobial FermentationSustainable, bio-based production of a specialty chemical precursor.
Bioremediation/Biodegradation StudiesUnderstanding microbial metabolism of indoleamines in the environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide in academic laboratories?

  • Methodological Answer : The compound can be synthesized via formylation of tryptamine derivatives. A validated approach involves refluxing tryptamine with ethyl formate (HCO₂Et) for 16 hours, followed by purification via flash column chromatography on basic alumina using dichloromethane/methanol gradients . Key considerations include maintaining anhydrous conditions and avoiding over-oxidation. For derivatives, substituents on the indole ring or ethyl chain may require protective group strategies (e.g., methoxy group stability under acidic conditions).

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The indole proton (C3-H) typically appears as a singlet near δ 7.1–7.3 ppm, while the formamide proton (NCHO) resonates at δ 8.0–8.2 ppm. Methoxy groups show signals at δ 3.7–3.9 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. Key parameters include resolving thermal displacement parameters for the methoxy group and ensuring proper hydrogen-bonding network validation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across assay systems (e.g., antimicrobial vs. anticancer studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and incubation time.
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites that may contribute to divergent results .
  • Dose-Response Validation : Perform EC₅₀/IC₅₀ comparisons across multiple replicates to rule out assay-specific artifacts.

Q. How can computational modeling predict physicochemical properties (e.g., solubility, LogP) of this compound?

  • Methodological Answer :

  • LogP Calculation : Use fragment-based methods (e.g., Crippen’s method) or software like MarvinSuite, accounting for the polar formamide group (-CONH) and hydrophobic indole ring. Experimental LogP values for analogs range from 1.2–1.8 .
  • Solubility Prediction : Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) can estimate aqueous solubility. The methoxy group enhances solubility compared to unsubstituted indoles .

Q. What methodological considerations are critical for crystallographic refinement of derivatives using SHELX programs?

  • Methodological Answer :

  • Disorder Handling : For flexible ethylformamide chains, split models or restraints (e.g., DFIX) may be required to resolve positional disorder .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
  • Hydrogen Bonding : Assign partial occupancy to solvent molecules (e.g., water) in channels formed by indole stacking .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

  • Methodological Answer :

  • Functional Group Variation : Replace the methoxy group with halogen (e.g., bromo) or alkyl chains to modulate lipophilicity. Brominated analogs (e.g., 2-bromo-N-[2-(5-methoxyindol-3-yl)ethyl]acetamide) show enhanced anticancer activity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like serotonin receptors or cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic stability data for this compound?

  • Methodological Answer :

  • In Vitro vs. In Vivo : Compare liver microsome assays (e.g., human vs. rodent) with in vivo pharmacokinetic studies. The formamide group may undergo hydrolysis in plasma, requiring stabilization via prodrug strategies .
  • Enzyme Source Variability : Standardize CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) in metabolic assays to isolate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.